

Technical Support Center: Interpreting Pharmacokinetic Data of AMG-221 in Different Species

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Compound of Interest

Compound Name: *Amg-221*

Cat. No.: *B1667031*

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This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting the pharmacokinetic (PK) data of **AMG-221** across various species. The content is structured to address common challenges and questions that may arise during experimental work.

Pharmacokinetic Data Summary

AMG-221, an inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), undergoes extensive oxidative metabolism in preclinical species and humans.^{[1][2]} This results in the formation of at least eight common metabolites.^[2] One of the major active metabolites, referred to as compound 2, has been shown to be equipotent to the parent compound and possesses a more favorable pharmacokinetic profile in rodents, with lower clearance and higher bioavailability.^{[2][3]}

Table 1: Pharmacokinetic Parameters of AMG-221 in Mice

Compound	Dose (mg/kg)	Route	Formulation	CL (mL/min/kg)	F (%)
AMG-221	2	IV	20% Captisol, 80% Water	100 ± 21	N/A
AMG-221	10	PO	10% Pluronic F108, 90% OraPlus	N/A	13

CL: Clearance, F: Bioavailability, IV: Intravenous, PO: Oral, N/A: Not Applicable

Table 2: Pharmacokinetic Parameters of AMG-221 and its Metabolite (Compound 2) in Rats

Compound	Dose (mg/kg)	Route	Formulation	CL (mL/min/kg)	F (%)	t _{1/2} (h)
AMG-221	2	IV	DMSO	55 ± 12	N/A	0.5
AMG-221	10	PO	0.1% Tween-80, 0.5% CMC, 99.4% Water	N/A	18	0.6
Compound 2	2	IV	DMSO	16 ± 2.6	N/A	2.1
Compound 2	10	PO	0.1% Tween-80, 0.5% CMC, 99.4% Water	N/A	82	2.3

CL: Clearance, F: Bioavailability, t_{1/2}: Half-life, IV: Intravenous, PO: Oral, N/A: Not Applicable

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of AMG-221 in Humans (Healthy, Obese Subjects)

Parameter	Value and Units
Dose Range (single oral dose)	3, 30, or 100 mg
IC ₅₀ (plasma concentration)	1.19 ± 0.12 ng/mL
I _{max} (maximal inhibition of 11β-HSD1)	0.975 ± 0.003
k _{eo} (equilibration rate constant)	0.220 ± 0.021 h ⁻¹

IC₅₀: The plasma concentration of **AMG-221** that results in 50% inhibition of enzyme activity.

I_{max}: Maximal inhibition of 11β-HSD1 activity. k_{eo}: Equilibration rate constant describing the delay between plasma and adipose tissue concentrations.[4]

Pharmacokinetic Data in Dogs and Monkeys

While studies have confirmed that **AMG-221** is metabolized in dogs and monkeys, specific in vivo pharmacokinetic parameters such as C_{max}, T_{max}, AUC, clearance, and bioavailability are not publicly available in the reviewed literature.[2] In vitro studies using dog and human liver microsomes were instrumental in identifying the metabolic pathways.[2]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

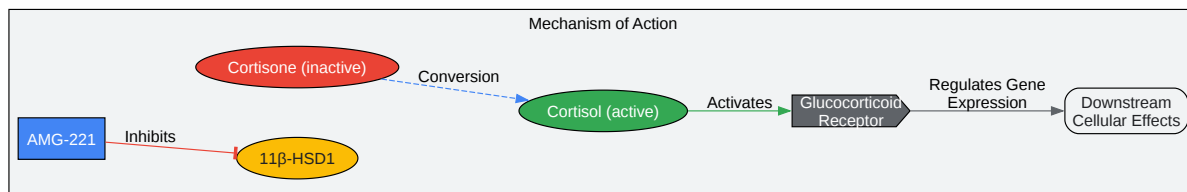
- Animals: Male Sprague-Dawley rats and mice were used for the pharmacokinetic studies.
- Dosing:
 - Intravenous (IV): **AMG-221** and its metabolite were administered at a dose of 2 mg/kg.
 - Oral (PO): Doses of 10 mg/kg were administered for oral bioavailability studies.
- Formulations:
 - IV (**AMG-221** in mice): 20% Captisol in 80% water.

- IV (in rats and for Compound 2 in mice): Dimethyl sulfoxide (DMSO) or a mixture of 10% dimethylacetamide, 23% water, and 67% PEG 400.
- PO (**AMG-221** in mice): 10% Pluronic F108 in 90% OraPlus.
- PO (in rats and for Compound 2 in mice): 0.1% Tween-80 and 0.5% CMC in water.
- Sample Collection: Serial blood samples were collected at specified time points post-dosing.
- Analysis: Plasma concentrations of the parent drug and its metabolites were determined using a validated bioanalytical method.

Human Pharmacokinetic/Pharmacodynamic Study

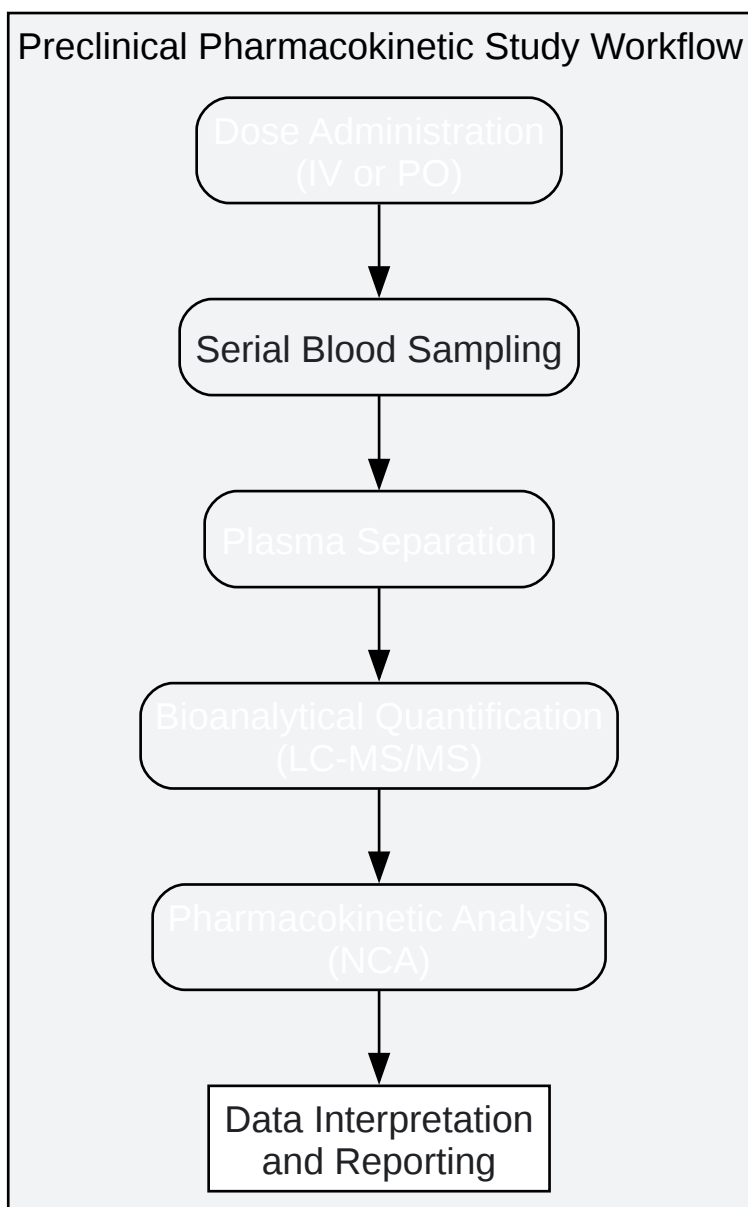
- Subjects: The study was conducted in healthy, obese male and female subjects.
- Dosing: Single oral doses of 3, 30, or 100 mg of **AMG-221** were administered.
- Sample Collection:
 - Serial blood samples were collected over a 24-hour period.
 - Subcutaneous adipose tissue samples were obtained via open biopsy.
- Analysis: A population pharmacokinetic/pharmacodynamic (PK/PD) analysis was performed using NONMEM to model the relationship between **AMG-221** concentrations and 11 β -HSD1 inhibition.[4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **AMG-221** as an 11 β -HSD1 inhibitor.



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Caption: A typical workflow for a preclinical pharmacokinetic study.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high inter-individual variability in the plasma concentrations of **AMG-221** in our animal studies. What could be the cause?

A1: High variability in the pharmacokinetics of orally administered drugs can be common in preclinical species, particularly in dogs.[5][6] Several factors could contribute to this:

- **Formulation Issues:** Poor solubility of the compound can lead to variable absorption. Ensure your formulation is optimized and consistent across all animals. Low solubility and pH-dependent solubility have been associated with high PK variability.[6]
- **Gastrointestinal Physiology:** Differences in gastric pH and gastric emptying time among animals can significantly impact the dissolution and absorption of the drug.[5]
- **First-Pass Metabolism:** **AMG-221** undergoes extensive first-pass metabolism in the gut and liver.[7] Interspecies and inter-individual differences in the expression and activity of metabolic enzymes can lead to significant variability in exposure.
- **Dosing Accuracy:** Ensure accurate and consistent dose administration, especially for oral gavage.

Troubleshooting Tip: If variability is a persistent issue, consider conducting a pilot study with a different, more solubilizing formulation. For mechanistic understanding, a cassette dosing study with a known highly-absorbable compound could help differentiate formulation issues from physiological variability.

Q2: How do the active metabolites of **AMG-221** affect the interpretation of our pharmacodynamic (PD) data?

A2: This is a critical consideration for **AMG-221**. At least one of its major metabolites (compound 2) is as potent as the parent drug and has a longer half-life and higher bioavailability in rodents.[2][3] This means that the observed pharmacological effect may be a composite of the activity of both the parent drug and its active metabolite(s).

Recommendation: It is highly recommended to quantify the plasma concentrations of both **AMG-221** and its major active metabolites in your PK/PD studies. This will allow you to build a more accurate model that correlates the total active entity exposure (parent + active metabolites) with the observed pharmacodynamic response.

Q3: What are the key differences in **AMG-221** metabolism across species that we should be aware of?

A3: While the formation of eight common oxidative metabolites appears to be qualitatively similar across rats, mice, dogs, monkeys, and humans, the quantitative differences in the metabolic profiles can be significant.[2]

- **Enzyme Abundance and Activity:** The specific cytochrome P450 (CYP) enzymes responsible for metabolizing **AMG-221** may differ in their expression levels and activity across species.
- **Rate of Metabolism:** The rate of formation and clearance of each metabolite can vary, leading to different metabolite-to-parent drug ratios in the plasma of different species.

Experimental Approach: To better understand these differences, in vitro studies using liver microsomes or hepatocytes from different species (including human) are invaluable. These studies can help identify the major metabolites in each species and provide an early indication of potential differences in metabolic clearance.

Q4: We are developing a bioanalytical method for **AMG-221**. What are some potential challenges?

A4: Given the extensive metabolism, a key challenge is to develop a selective and sensitive method that can differentiate and quantify the parent drug and its major metabolites.

- **Metabolite Standards:** Obtaining authentic analytical standards for all major metabolites is crucial for accurate quantification.
- **Matrix Effects:** Biological matrices like plasma can interfere with the ionization of the analytes in mass spectrometry. Thorough validation of the method for matrix effects is essential.
- **Stability:** The stability of **AMG-221** and its metabolites in the biological matrix during sample collection, processing, and storage should be carefully evaluated.

Guidance: Follow established regulatory guidelines for bioanalytical method validation to ensure the reliability and reproducibility of your data. This includes assessing accuracy, precision, selectivity, sensitivity, linearity, and stability.

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